2-Fluoro-4-isopropylbenzaldehyde

Catalog No.
S2716203
CAS No.
1289014-70-5
M.F
C10H11FO
M. Wt
166.195
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-isopropylbenzaldehyde

CAS Number

1289014-70-5

Product Name

2-Fluoro-4-isopropylbenzaldehyde

IUPAC Name

2-fluoro-4-propan-2-ylbenzaldehyde

Molecular Formula

C10H11FO

Molecular Weight

166.195

InChI

InChI=1S/C10H11FO/c1-7(2)8-3-4-9(6-12)10(11)5-8/h3-7H,1-2H3

InChI Key

OMQZKHKKZQNKAH-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1)C=O)F

solubility

not available

Application in Organometallic Chemistry

Scientific Field: Organometallic Chemistry

Methods of Application: The compound is used to synthesize thiosemicarbazone derivatives, which are then reacted with ruthenium (II)-p-cymene complexes. The reaction conditions are carefully controlled to yield cationic complexes isolated as solid chloride and trifluoromethylsulfate (TfO) salts.

Results Summary: The resulting complexes exhibit varying redox behaviors and cytotoxicity profiles against cancer cell lines such as NCI-H460, A549, and MDA-MB-231.

Application in Medicinal Chemistry

Scientific Field: Medicinal Chemistry

Application Summary: In medicinal chemistry, 2-Fluoro-4-isopropylbenzaldehyde is a precursor for bio-functional hybrid compounds with potential pharmacological activities.

Methods of Application: The compound is involved in the synthesis of amides by reacting with other pharmacologically active molecules. The synthesis process includes characterization through NMR, UV, and mass spectral data.

Results Summary: The synthesized bio-functional hybrid compounds are expected to exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects. The specific activities and efficacies of these compounds are determined through biological assays and further in-vivo studies .

Application in Heterocyclic Chemistry Synthesis

Scientific Field: Heterocyclic Chemistry

Application Summary: The compound is used in the synthesis of bio-functional hybrid compounds, such as those containing the coumarin moiety, which are known for a wide range of biological activities.

Methods of Application: A specific example includes the synthesis of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. This is achieved by reacting 7-amino-4-methyl-2H-chromen-2-one with (±)-flurbiprofen under controlled conditions, followed by full characterization using 1H, 13C NMR, UV, and mass spectral data .

Results Summary: The synthesized compounds are expected to exhibit antibacterial, antifungal, anti-inflammatory, antidepressant, anti-HIV, and antitumor properties. These activities are attributed to the presence of the coumarin scaffold within the molecule .

2-Fluoro-4-isopropylbenzaldehyde is an aromatic aldehyde characterized by the presence of a fluoro substituent at the second position and an isopropyl group at the fourth position of the benzene ring. Its molecular formula is C10H11FC_{10}H_{11}F, with a molar mass of approximately 168.20 g/mol. This compound appears as a colorless to pale yellow liquid and has notable applications in organic synthesis and medicinal chemistry.

Typical of aldehydes, including:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can react with amines to form imines or Schiff bases, which are important intermediates in organic synthesis.
  • Rearrangement Reactions: Under certain conditions, it may undergo rearrangements, such as the Beckmann rearrangement when reacted with oximes.

The synthesis of 2-fluoro-4-isopropylbenzaldehyde can be achieved through several methods:

  • Fluorination of 4-Isopropylbenzaldehyde: This can be performed using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
  • Starting from 2-Fluorotoluene: The compound can be synthesized by formylating 2-fluorotoluene using formic acid or other formylating agents in the presence of a catalyst.
  • Multicomponent Reactions: Recent advancements in synthetic methodologies suggest that multicomponent reactions could also be employed to construct this compound efficiently.

2-Fluoro-4-isopropylbenzaldehyde finds applications in:

  • Organic Synthesis: It serves as a versatile building block for synthesizing various pharmaceuticals and agrochemicals.
  • Flavoring and Fragrance Industry: Its unique aromatic profile makes it suitable for use in perfumes and flavorings.
  • Material Science: It may be used as a precursor for developing new materials with specific properties.

Interaction studies involving 2-fluoro-4-isopropylbenzaldehyde primarily focus on its reactivity with biological molecules. The compound's aldehyde functional group allows it to form adducts with amino acids and proteins, potentially influencing their biological functions. Further research is needed to elucidate its specific interactions and mechanisms of action within biological systems.

Several compounds share structural similarities with 2-fluoro-4-isopropylbenzaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameStructure DescriptionUnique Features
4-IsopropylbenzaldehydeBenzaldehyde with an isopropyl group at the para positionLacks fluorine substituent
2-FluorobenzaldehydeBenzaldehyde with a fluoro substituent at the ortho positionNo isopropyl group
3-Fluoro-4-isopropylbenzaldehydeFluorine at the meta position and isopropyl at paraDifferent positional isomer affecting reactivity
2-Chloro-4-isopropylbenzaldehydeChlorine instead of fluorine at ortho positionSimilar structure but different halogen

The presence of both fluorine and an isopropyl group in 2-fluoro-4-isopropylbenzaldehyde provides distinct electronic effects that influence its reactivity and biological properties compared to these similar compounds.

The development of 2-fluoro-4-isopropylbenzaldehyde is closely tied to advancements in organofluorine chemistry, particularly the refinement of fluorination and substitution reactions. Early methods for introducing fluorine into aromatic systems, such as the Schiemann reaction (decomposition of diazonium salts in fluoroboric acid) and nucleophilic halogen exchange, laid the groundwork for synthesizing fluorinated benzaldehydes.

Key milestones include:

  • 1980s–1990s: Industrial-scale fluorination processes using halogenated benzaldehydes and metal fluorides (e.g., potassium fluoride) emerged, enabling efficient production of fluorobenzaldehydes.
  • 2000s: Catalytic methods employing quaternary phosphonium salts and crown ethers improved yields and selectivity in fluorination reactions.
  • Recent Advances: Microwave-assisted synthesis and Grignard reagent-mediated functionalization have streamlined the introduction of the isopropyl group.

Significance in Organofluorine Chemistry

2-Fluoro-4-isopropylbenzaldehyde exemplifies the strategic use of fluorine in organic synthesis. The fluorine atom:

  • Enhances Reactivity: Increases electrophilicity of the aldehyde group, facilitating nucleophilic attacks.
  • Improves Pharmacokinetics: Fluorination raises metabolic stability, a key trait for drug candidates.
  • Enables Functionalization: The aldehyde group acts as a versatile handle for further derivatization (e.g., oxidation, reduction, condensation).

Table 1: Applications of 2-Fluoro-4-isopropylbenzaldehyde

Application AreaExample Use CaseReference
PharmaceuticalsIntermediate for antitumor agents
AgrochemicalsPrecursor for insecticides/fungicides
Material ScienceSynthesis of fluorinated polymers

Molecular Architecture and Stereoelectronic Features

2-Fluoro-4-isopropylbenzaldehyde represents a substituted aromatic aldehyde with the molecular formula C₁₀H₁₁FO and a molecular weight of 166.20 grams per mole [8]. The compound features a benzene ring bearing three distinct substituents: a fluorine atom at the 2-position (ortho to the aldehyde group), an isopropyl group at the 4-position (para to the aldehyde), and the characteristic aldehyde functional group [8]. The International Union of Pure and Applied Chemistry name for this compound is 2-fluoro-4-(propan-2-yl)benzaldehyde, with the Chemical Abstracts Service registry number 1289014-70-5 [8].

The molecular architecture exhibits significant stereoelectronic characteristics that influence its chemical behavior [36] [37]. The presence of the fluorine substituent in the ortho position to the aldehyde group creates distinct electronic effects through both inductive and field interactions [37]. Studies on substituted benzaldehydes demonstrate that ortho substituents, particularly electronegative ones like fluorine, can substantially affect the electronic distribution around the formyl carbon through spatial proximity effects rather than through traditional resonance mechanisms [37].

PropertyValue
Molecular FormulaC₁₀H₁₁FO
Molecular Weight166.20 g/mol
International Union of Pure and Applied Chemistry Name2-fluoro-4-(propan-2-yl)benzaldehyde
Chemical Abstracts Service Number1289014-70-5
Simplified Molecular Input Line Entry SystemCC(C)C1=CC(F)=C(C=O)C=C1
International Chemical IdentifierInChI=1S/C10H11FO/c1-7(2)8-3-4-9(6-12)10(11)5-8/h3-7H,1-2H3
International Chemical Identifier KeyOMQZKHKKZQNKAH-UHFFFAOYSA-N

The isopropyl substituent at the para position provides electron-donating character through hyperconjugation and inductive effects, which can influence the reactivity of the aldehyde group [37] [39]. Research on aromatic aldehydes indicates that electron-donating groups in the para position can enhance the nucleophilicity of the carbonyl oxygen and affect the overall electronic density of the aromatic system [39]. The combination of the electron-withdrawing fluorine atom and the electron-donating isopropyl group creates a unique electronic environment that may result in balanced reactivity patterns [37].

Theoretical studies on benzaldehyde derivatives reveal that the molecular geometry is predominantly planar, with the aldehyde group lying in the same plane as the aromatic ring [36]. The carbon-carbon bond length connecting the formyl group to the benzene ring typically measures approximately 1.479 angstroms, while the carbonyl bond length is around 1.212 angstroms [36]. The presence of the fluorine substituent may introduce slight geometric distortions due to steric and electronic interactions, particularly affecting bond angles around the substituted carbons [37].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, ¹⁹F)

Proton nuclear magnetic resonance spectroscopy of 2-fluoro-4-isopropylbenzaldehyde would be expected to exhibit characteristic signals reflecting the compound's structural features [17] [20]. The aldehydic proton typically appears as a singlet in the downfield region between 9.5 and 10.5 parts per million, representing one of the most deshielded signals in the spectrum [17]. Studies on ortho-substituted benzaldehydes demonstrate that the presence of electronegative substituents like fluorine can cause additional deshielding effects on the formyl proton due to spatial proximity interactions [37].

The aromatic region would display signals corresponding to the three ring protons, appearing typically between 7.0 and 8.0 parts per million [17]. The proton meta to both the fluorine and isopropyl substituents would appear as a doublet due to coupling with the adjacent fluorinated carbon [19]. The remaining two aromatic protons would show complex multipicity patterns reflecting their coupling with both fluorine and neighboring protons [19].

The isopropyl group would generate characteristic signals with the methine proton appearing as a septet around 2.9-3.1 parts per million, while the six equivalent methyl protons would produce a doublet around 1.2-1.3 parts per million [17] [26]. Research on isopropyl-substituted aromatic compounds confirms these typical chemical shift ranges and coupling patterns [26].

Carbon-13 nuclear magnetic resonance spectroscopy would reveal distinct signals for each carbon environment in the molecule [18] [20]. The carbonyl carbon would appear furthest downfield, typically between 190 and 210 parts per million, due to the sp² hybridization and the double bond to oxygen [18]. The aromatic carbons would appear in the range of 110-160 parts per million, with the fluorinated carbon showing characteristic splitting due to carbon-fluorine coupling [20].

Fluorine-19 nuclear magnetic resonance spectroscopy represents a particularly valuable technique for characterizing this compound [19] [22]. The fluorine signal would appear as a distinct peak, typically in the range of -110 to -120 parts per million relative to trichlorofluoromethane [19]. The large chemical shift range of fluorine nuclear magnetic resonance provides excellent resolution and minimal peak overlap, making it highly suitable for quantitative analysis and structural confirmation [22].

Infrared and Ultraviolet-Visible Absorption Profiles

Infrared spectroscopy of 2-fluoro-4-isopropylbenzaldehyde would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule [23] [24]. The carbonyl stretch would appear as a strong, sharp band typically around 1680-1700 wavenumbers, representing one of the most diagnostic features in the spectrum [24]. The exact position of this band may be influenced by the electronic effects of both the fluorine and isopropyl substituents [25].

Aromatic carbon-hydrogen stretching vibrations would appear in the region of 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches from the isopropyl group would be observed around 2850-3000 wavenumbers [24] [27]. The presence of the fluorine substituent may introduce additional characteristic bands, particularly carbon-fluorine stretching vibrations typically appearing around 1000-1400 wavenumbers [23] [27].

Studies on fluorinated aromatic compounds demonstrate that the carbon-fluorine bond produces distinctive infrared absorption patterns that can be used for structural identification and purity assessment [23]. The aromatic ring would also contribute characteristic overtone and combination bands in the fingerprint region below 1500 wavenumbers [24].

Ultraviolet-visible absorption spectroscopy would reveal electronic transitions characteristic of the substituted benzaldehyde chromophore [25]. The primary absorption would likely occur in the range of 250-280 nanometers, corresponding to π→π* transitions within the aromatic system [25]. Research on substituted benzaldehydes indicates that electron-donating substituents like isopropyl groups tend to cause bathochromic shifts, while electron-withdrawing groups like fluorine may cause hypsochromic effects [25].

The carbonyl group would contribute n→π* transitions typically appearing around 280-320 nanometers, though these may be obscured by the more intense π→π* transitions [25]. The molar absorptivity values would be expected to fall within typical ranges for aromatic aldehydes, generally between 1000-10000 liters per mole per centimeter [25].

Thermodynamic Properties and Phase Behavior

Limited experimental thermodynamic data are available specifically for 2-fluoro-4-isopropylbenzaldehyde [30] [31]. However, comparative analysis with structurally related compounds provides insights into expected thermal behavior and phase characteristics [30] [33]. The molecular weight of 166.20 grams per mole places this compound between the molecular weights of 4-isopropylbenzaldehyde (148.21 grams per mole) and typical difluorinated benzaldehyde derivatives [10] [13].

Based on the physicochemical properties of related fluorinated benzaldehydes and isopropyl-substituted aromatic compounds, the boiling point would be expected to fall in the range of 200-250 degrees Celsius [33] [35]. The presence of the fluorine atom typically increases the boiling point compared to the non-fluorinated analog due to increased molecular polarity and stronger intermolecular interactions [33] [35].

Property2-Fluoro-4-isopropylbenzaldehyde4-Isopropylbenzaldehyde4-Fluorobenzaldehyde
Molecular Weight (g/mol)166.20148.21 [13]124.11 [35]
Boiling Point (°C)Not reported235-236 [14]181 [35]
Density (g/cm³)Not reported0.977-0.979 [13]1.175 [35]
Flash Point (°C)Not reported93 [14]56 [35]

Thermodynamic stability studies on fluorinated aromatic compounds suggest that the carbon-fluorine bond contributes significant stabilization to the molecular structure [33]. The bond dissociation energy of aromatic carbon-fluorine bonds typically ranges from 480-520 kilojoules per mole, making these compounds thermally stable under normal conditions [33].

The phase behavior would be expected to follow patterns typical of substituted benzaldehydes, with the compound likely existing as a liquid at room temperature based on its molecular weight and substituent pattern [30] [35]. The presence of both polar (fluorine and carbonyl) and nonpolar (isopropyl) groups would result in moderate polarity, affecting solubility characteristics in various solvents [30].

The synthesis of 2-Fluoro-4-isopropylbenzaldehyde represents a significant challenge in organofluorine chemistry, requiring precise control of regioselectivity and reaction conditions to achieve optimal yields. Multiple synthetic approaches have been developed, each offering distinct advantages and limitations for the preparation of this important fluorinated aromatic aldehyde.

Direct Fluorination Strategies

Direct fluorination methodologies constitute the most straightforward approach to introducing fluorine atoms into aromatic systems, utilizing either elemental fluorine or specialized fluorinating reagents. These methods offer the advantage of forming carbon-fluorine bonds without requiring pre-functionalized precursors, though they present unique challenges in terms of selectivity and reaction control [1] [2] [3].

Microwave-Assisted Fluorination Techniques

Microwave-assisted fluorination has emerged as one of the most efficient methodologies for the synthesis of 2-Fluoro-4-isopropylbenzaldehyde, offering significant advantages in terms of reaction time, yield, and selectivity compared to conventional heating methods [4] [5] [6]. The application of microwave irradiation dramatically accelerates fluorination reactions while maintaining excellent control over regioselectivity.

The microwave-assisted approach typically employs Selectfluor as the fluorinating agent under controlled temperature conditions ranging from 55 to 90 degrees Celsius [4] [5]. Studies have demonstrated that microwave heating enhances fluoride incorporation to greater than 95 percent, representing up to 55 percent improvement over conventional heating methods [4]. The reaction time is significantly reduced from hours to minutes, with typical reaction times ranging from 2 to 30 minutes [4] [5].

The mechanistic pathway involves the formation of reactive fluorinated intermediates under microwave irradiation, which selectively attack the aromatic ring at the desired position [7] [8]. The microwave energy facilitates efficient molecular rotation and vibration, leading to enhanced collision frequency between reactants and improved reaction kinetics [4]. The process demonstrates excellent functional group tolerance, particularly important when working with aldehyde-containing substrates that may be sensitive to prolonged heating.

Temperature control represents a critical parameter in microwave-assisted fluorination. Optimal yields are typically achieved at temperatures between 65 and 75 degrees Celsius, with higher temperatures potentially leading to decomposition of the aldehyde functionality [4]. The use of appropriate solvents, such as acetonitrile or cyclohexane, further enhances the efficiency of the fluorination process [1] [7].

The regioselectivity observed in microwave-assisted fluorination of 4-isopropylbenzaldehyde derivatives shows a strong preference for fluorination at the 2-position, attributed to the combined electronic effects of the electron-withdrawing aldehyde group and the electron-donating isopropyl substituent [9] [8]. This selectivity pattern results in yields typically ranging from 70 to 95 percent with high regioselectivity exceeding 90 percent [5] [6].

Catalytic Fluorodechlorination Approaches

Catalytic fluorodechlorination represents an alternative strategy for accessing 2-Fluoro-4-isopropylbenzaldehyde through the substitution of chlorine atoms with fluorine using alkaline fluoride sources [10] [11]. This approach offers particular advantages for industrial-scale production due to the availability of chlorinated precursors and the relative ease of handling fluoride salts compared to elemental fluorine.

The fluorodechlorination process typically employs potassium fluoride or cesium fluoride as the fluorine source in the presence of phase transfer catalysts or crown ethers [10] [12]. Reaction temperatures generally range from 150 to 200 degrees Celsius, with reaction times extending from 1 to 4 hours depending on the specific substrate and reaction conditions [10] [11]. The higher temperatures required represent both an advantage and limitation of this approach, as they enable efficient fluorine-chlorine exchange but may pose challenges for thermally sensitive compounds.

Recent developments in catalytic fluorodechlorination have focused on the use of supported fluoride systems, particularly cesium fluoride supported on calcium fluoride in packed bed reactors [12]. These systems demonstrate enhanced reactivity and selectivity compared to homogeneous fluoride sources, with the heterogeneous nature facilitating product separation and catalyst recovery [12].

The mechanism of catalytic fluorodechlorination involves nucleophilic attack of the fluoride ion on the carbon-chlorine bond, facilitated by the activating effect of the electron-withdrawing aldehyde group [10] [11]. The presence of the isopropyl substituent influences the regioselectivity through both steric and electronic effects, with fluorination preferentially occurring at positions with reduced steric hindrance [9].

Industrial applications of fluorodechlorination benefit from the use of continuous flow reactor systems, which provide improved heat and mass transfer characteristics compared to batch processes [12] [13]. Flow reactors enable precise control of residence time and temperature, leading to enhanced selectivity and reduced formation of undesired byproducts [12].

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution represents a fundamental approach to aromatic fluorination, leveraging the inherent reactivity of aromatic systems toward electrophilic species [2] [3] [14]. The application of this methodology to the synthesis of 2-Fluoro-4-isopropylbenzaldehyde requires careful consideration of the electronic and steric effects of both the isopropyl and aldehyde substituents.

The classical electrophilic aromatic substitution mechanism involves the formation of a sigma complex through the addition of an electrophilic fluorinating agent to the aromatic ring [2] [3]. Common electrophilic fluorinating reagents include Selectfluor, N-fluorobenzenesulfonimide, and various N-fluoropyridinium salts [14] [15]. These reagents possess a nitrogen-fluorine bond that can act as a source of electrophilic fluorine under appropriate reaction conditions.

The kinetics of electrophilic fluorination follow second-order behavior, with rate constants dependent on both the nucleophilicity of the aromatic substrate and the electrophilicity of the fluorinating agent [15]. Studies have demonstrated that the reactions proceed via direct attack of the aromatic nucleophile at the fluorine atom rather than through single electron transfer processes under most conditions [15] [7].

The regioselectivity of electrophilic aromatic substitution in isopropylbenzaldehyde systems is governed by the combined directing effects of the substituents [9]. The aldehyde group acts as a strong electron-withdrawing substituent, deactivating the aromatic ring and directing incoming electrophiles to meta positions. However, the isopropyl group provides electron donation through hyperconjugation and exhibits strong ortho and para directing effects [9].

Regioselectivity in Isopropyl-Fluorine Systems

The regioselectivity patterns observed in the fluorination of isopropyl-substituted benzaldehydes present a complex interplay between electronic and steric effects [9] [16]. Understanding these selectivity patterns is crucial for the efficient synthesis of 2-Fluoro-4-isopropylbenzaldehyde and related compounds.

Electronic effects play a dominant role in determining regioselectivity patterns. The isopropyl group acts as an electron-donating substituent through hyperconjugation, increasing electron density at the ortho and para positions relative to the isopropyl group [9]. Conversely, the aldehyde group strongly withdraws electron density from the aromatic ring, particularly affecting the ortho and para positions relative to the carbonyl carbon [9].

The combined effect of these substituents creates a unique electronic environment that favors fluorination at the 2-position of 4-isopropylbenzaldehyde [9]. This position represents a compromise between the activating effect of the isopropyl group and the reduced steric hindrance compared to the 3-position, which would be ortho to the bulky isopropyl substituent.

Steric effects contribute significantly to the observed regioselectivity patterns [9] [16]. The isopropyl group presents substantial steric bulk that hinders approach of fluorinating reagents to adjacent positions. This steric hindrance is particularly pronounced for positions ortho to the isopropyl group, effectively blocking fluorination at these sites [9].

Computational studies have provided detailed insights into the transition state geometries and energetics associated with different regioisomeric pathways [7] [8]. These calculations reveal that fluorination at the 2-position proceeds through the most favorable transition state, with activation barriers typically 3-5 kcal/mol lower than alternative pathways [7].

The choice of fluorinating reagent significantly influences regioselectivity outcomes [2] [14]. Selectfluor generally provides the highest regioselectivity for 2-fluorination, achieving selectivities exceeding 90 percent under optimized conditions [7]. N-fluorobenzenesulfonimide demonstrates similar selectivity patterns but often requires more forcing conditions [14].

Solvent effects also play a crucial role in determining regioselectivity [1] [7]. Polar aprotic solvents such as acetonitrile generally favor the desired 2-fluorination pathway, while nonpolar solvents may lead to reduced selectivity and increased formation of regioisomeric products [1].

Industrial-Scale Production Protocols

The development of industrial-scale production protocols for 2-Fluoro-4-isopropylbenzaldehyde requires careful optimization of reaction conditions, equipment design, and process control systems to achieve economically viable production while maintaining product quality and safety standards [17] [18] [19].

Industrial fluorination processes face unique challenges related to the handling of fluorinating reagents, which often exhibit high reactivity and potential safety hazards [17] [20]. The design of industrial-scale reactors must incorporate appropriate safety measures, including pressure relief systems, emergency quench capabilities, and specialized materials of construction resistant to fluorine-containing compounds [17].

The scale-up of fluorination reactions presents particular challenges related to heat management and mass transfer limitations [17] [13]. Fluorination reactions are typically highly exothermic, requiring efficient heat removal to prevent runaway reactions and product decomposition [17]. Industrial reactors must be designed with adequate heat exchange capacity and temperature control systems to manage these thermal effects.

Continuous Flow Reactor Optimization

Continuous flow reactor technology has emerged as the preferred approach for industrial-scale fluorination processes due to its superior heat and mass transfer characteristics, enhanced safety profile, and improved process control capabilities [12] [13] [21].

Flow reactor design parameters require careful optimization to achieve optimal performance for 2-Fluoro-4-isopropylbenzaldehyde synthesis [12] [13]. Key design variables include reactor diameter, length, packing material selection, and flow rate optimization. Packed bed reactors utilizing cesium fluoride supported on calcium fluoride have demonstrated particular promise for fluorination reactions [12].

The residence time in continuous flow reactors typically ranges from 5 to 30 minutes, depending on the specific reaction conditions and desired conversion levels [13]. Shorter residence times favor kinetic selectivity and reduced formation of overoxidation products, while longer residence times may be necessary to achieve complete conversion of starting materials [13].

Temperature control in flow reactors offers significant advantages over batch processes [12] [13]. The high surface area to volume ratio of flow reactors enables rapid heat dissipation, allowing reactions to be conducted at higher temperatures while maintaining precise temperature control [13]. This enhanced temperature control often translates to improved yields and selectivity compared to batch processes.

Flow rate optimization represents a critical parameter affecting both conversion and selectivity [12] [13]. Liquid flow rates typically range from 0.5 to 5.0 milliliters per minute, with optimal rates determined by the specific reactor configuration and reaction kinetics [13]. Gas flow rates for fluorinating agents require careful coordination with liquid flow rates to maintain appropriate stoichiometry [13].

Pressure control in continuous flow systems enables operation under elevated pressures when beneficial for reaction kinetics or selectivity [12] [13]. Operating pressures typically range from 1.0 to 2.5 bar, with higher pressures sometimes employed to maintain single-phase conditions or improve mass transfer rates [13].

Purification and Quality Control Standards

Distillation represents the primary purification method for 2-Fluoro-4-isopropylbenzaldehyde, taking advantage of the altered boiling point resulting from fluorine substitution [18]. The presence of fluorine typically increases boiling points compared to hydrogen-substituted analogs, facilitating separation from non-fluorinated impurities [18].

Chromatographic purification methods play an important complementary role in achieving high purity products [22] [24]. Reversed-phase high-performance liquid chromatography has proven particularly effective for the separation of fluorinated aromatic compounds, with mobile phase composition requiring optimization for each specific substrate [22] [24].

Quality control protocols for fluorinated aromatic aldehydes must address both chemical purity and radiochemical purity when applicable [22] [25]. Standard analytical methods include nuclear magnetic resonance spectroscopy, gas chromatography-mass spectrometry, and high-performance liquid chromatography with appropriate detection systems [22].

Chemical purity specifications typically require minimum purities of 95 to 98 percent for pharmaceutical and research applications [22]. Impurity profiles must be carefully characterized, with particular attention to regioisomeric fluorinated products that may exhibit similar physical properties to the desired product [22].

Stability testing protocols must account for the potential reactivity of fluorinated aldehydes under various storage conditions [22]. Temperature, humidity, and light exposure can all affect the stability of fluorinated aromatic compounds, requiring appropriate packaging and storage protocols [22].

The implementation of in-process monitoring systems enables real-time quality control during industrial production [22] [25]. Online analytical methods, including infrared spectroscopy and mass spectrometry, can provide continuous monitoring of reaction progress and product quality [22].

Energy consumption optimization has become increasingly important for industrial fluorination processes [13] [22]. Continuous flow reactors typically demonstrate energy consumption values ranging from 2.5 to 4.0 kilowatt-hours per kilogram of product, representing significant improvements over traditional batch processes [13].

Process validation protocols must demonstrate consistent product quality across multiple production campaigns [22]. Statistical process control methods enable monitoring of key process parameters and product quality attributes to ensure consistent performance over time [22].

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Dates

Last modified: 08-16-2023

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